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molecular formula C15H20N2O B1486703 10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one CAS No. 897396-21-3

10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one

Cat. No. B1486703
M. Wt: 244.33 g/mol
InChI Key: FLAQNBAVKBCRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609659B2

Procedure details

A solution obtained by dissolving 0.50 g of 10-benzyl-3,10-diazabicyclo[4.3.1]decan-4-one (1py1) in THF (4 ml) is dripped in a suspension of LiAlH4 (0.19 g) in anhydrous THF (9 ml), cooled at 0° C., kept under an argon inert atmosphere. The mixture is kept under stirring at room temperature for 14 hours. At the end the mixture is cooled to 0° C. About 0.9 ml of H2O are cautiously added while stirring for 10 min. A precipitate is obtained which is filtered under vacuum and washed with dichloromethane. The recovered filtrate is evaporated, obtaining an oil which is dissolved in dichloromethane. The organic solution is dehydrated with sodium sulphate and the solvent then evaporated. 0.47 g of the compound 10-benzyl-3,10-diazabicyclo[4.3.1]decane are recovered. Yield: quantitative; Rf: 0.62 (CH2Cl2-MeOH 8:2); 1H-NMR (CDCl3): δ (ppm) 1.17-2.18 (m, 8H), 2.62 (bs, 1H), 2.76-2.92 (m, 2H), 2.99-3.18 (m, 4H), 3.97 (s, 2H), 7.20-7.42 (m, 5H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH:14]2[CH2:15][CH2:16][CH2:17][CH:9]1[CH2:10][NH:11][C:12](=O)[CH2:13]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1.ClCCl>[CH2:1]([N:8]1[CH:14]2[CH2:15][CH2:16][CH2:17][CH:9]1[CH2:10][NH:11][CH2:12][CH2:13]2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2CNC(CC1CCC2)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.19 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.9 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
At the end the mixture is cooled to 0° C
STIRRING
Type
STIRRING
Details
while stirring for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
A precipitate is obtained which
FILTRATION
Type
FILTRATION
Details
is filtered under vacuum
WASH
Type
WASH
Details
washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
The recovered filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
obtaining an oil which
CUSTOM
Type
CUSTOM
Details
the solvent then evaporated
CUSTOM
Type
CUSTOM
Details
0.47 g of the compound 10-benzyl-3,10-diazabicyclo[4.3.1]decane are recovered

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1C2CNCCC1CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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